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Asenapine-13C,d3

Cat. No.: B1141172
M. Wt: 289.78 g/mol
InChI Key: VSWBSWWIRNCQIJ-LBPJCRQQSA-N
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Description

Fundamental Principles and Research Utility of Stable Isotope Labeling

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes into molecules to study their fate and interactions within a biological system. numberanalytics.comontosight.ai This method is founded on the principle that stable isotopes are chemically identical to their naturally occurring counterparts but can be differentiated by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to their mass difference. numberanalytics.comontosight.ai

The core principles of stable isotope labeling include:

Chemical Equivalence: Isotopes of an element share the same electronic configuration and, therefore, exhibit identical chemical reactivity. metwarebio.com

Physical Detectability: The mass difference allows for the detection and quantification of labeled molecules by MS, while NMR can detect isotopic shifts. metwarebio.com

Isotope Dilution: This principle enables the absolute quantification of a compound by using a known amount of a labeled version as an internal standard. metwarebio.com

This technique is a cornerstone in modern scientific research, providing unparalleled insights into metabolic pathways, reaction mechanisms, and the dynamics of biological processes. ontosight.aimetwarebio.com

Distinctive Advantages of Carbon-13 and Deuterium (B1214612) Labeling in Pharmaceutical Sciences

The use of carbon-13 (¹³C) and deuterium (²H or D) for isotopic labeling offers significant advantages in pharmaceutical research, particularly in the fields of drug metabolism and pharmacokinetics (DMPK).

Stable isotope-labeled compounds, including those with ¹³C and deuterium, are crucial for:

Mechanistic and Kinetic Studies: Elucidating reaction mechanisms and kinetics. symeres.com

Mass Spectrometry (MS) Applications: Improving specificity in proteomics, metabolomics, and environmental analysis. symeres.com Labeled compounds serve as ideal internal standards for accurate and reproducible quantification in MS-based clinical tests, helping to compensate for matrix effects and ion suppression. ukisotope.com

Nuclear Magnetic Resonance (NMR) Studies: Allowing for detailed structural characterization of biomolecules. symeres.com

Quantitative Analysis: Enabling precise measurement of compound concentrations. symeres.com

Specifically, ¹³C labeling is valued for its chemical stability, ensuring the isotope remains in its synthesized position throughout analytical procedures. ukisotope.com Deuterium labeling can improve the pharmacokinetic profile of a drug, often resulting in reduced clearance rates and longer half-lives. symeres.com The dual labeling with both ¹³C and deuterium, as seen in Asenapine-13C,d3, enhances the ability to track the compound in metabolic studies, offering more precise analyses compared to single-labeled versions. smolecule.com

Overview of this compound as a Precision Research Standard and Tracer

This compound serves as a high-quality analytical reference standard and tracer in various research applications. axios-research.com Its primary role is as an internal standard for the quantification of asenapine (B1667633) in complex biological matrices like plasma using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). smolecule.comcaymanchem.commedkoo.comresearchgate.netnih.gov

Key research applications of this compound include:

Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of asenapine. smolecule.comontosight.ai

Metabolic Studies: To help identify the metabolic pathways and degradation products of asenapine. smolecule.com

Analytical Chemistry: To serve as an internal standard for the precise quantification of asenapine. smolecule.com

Clinical Research: To aid in understanding the pharmacodynamics and pharmacokinetics of asenapine in clinical settings. smolecule.com

The use of this compound in a highly sensitive and selective LC-MS/MS assay allows for the determination of asenapine in the presence of its metabolites, such as N-desmethyl asenapine and asenapine-N-glucuronide. researchgate.netnih.gov In these assays, the protonated precursor to product ion transitions are monitored for both asenapine and this compound to ensure accurate quantification. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClNO B1141172 Asenapine-13C,d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,6R)-9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWBSWWIRNCQIJ-LBPJCRQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Incorporation for Asenapine 13c,d3

Strategies for Regioselective Carbon-13 and Deuterium (B1214612) Labeling

Synthesis of Isotopically Enriched Precursors

The synthesis of Asenapine-13C,d3 commences with the preparation of isotopically enriched precursors. smolecule.com A key labeled precursor is methyl-13C,d3 iodide or a similar methylating agent. This precursor provides the labeled methyl group that will ultimately be incorporated into the pyrrole (B145914) nitrogen of the asenapine (B1667633) scaffold. The synthesis of such precursors often involves the use of commercially available, highly enriched starting materials like methanol-13C,d3 or methyl-13C,d3 iodide.

Another critical component is the dibenz[2,3:6,7]oxepino[4,5-c]pyrrole core structure. The synthesis of this complex heterocyclic system can be achieved through various routes, one of which involves the intramolecular cyclization of a precursor molecule. google.com

Chemical Transformation Pathways for Integration into Asenapine Scaffold

With the labeled precursors in hand, the subsequent steps focus on their integration into the final asenapine structure. A common pathway involves the N-alkylation of a desmethyl-asenapine precursor with the isotopically labeled methylating agent (e.g., methyl-13C,d3 iodide). researchgate.netsmolecule.com This reaction specifically introduces the 13C and deuterium atoms at the N-methyl group of the pyrrole ring.

The synthesis of the core dibenz[2,3:6,7]oxepino[4,5-c]pyrrole structure itself can be a complex undertaking. One patented method describes a process starting from a substituted stilbene (B7821643) derivative, which undergoes a dipolar addition reaction to form a pyrrolidine (B122466) ring. google.com Subsequent intramolecular ring closure then yields the final tetracyclic system of asenapine. google.com By utilizing a desmethyl version of this pyrrolidine intermediate, the labeled methyl group can be introduced at a late stage of the synthesis.

Optimization of Synthetic Yield and Isotopic Purity

Throughout the synthesis, optimization of reaction conditions is crucial to maximize both the chemical yield and the isotopic purity of the final product. This involves careful selection of reagents, solvents, and reaction temperatures to ensure efficient conversion and minimize side reactions. Purification of intermediates and the final product is typically achieved through techniques such as recrystallization or column chromatography to remove any unlabeled or partially labeled impurities. google.comsmolecule.com The goal is to produce this compound with the highest possible isotopic enrichment to ensure its reliability as an internal standard.

Spectroscopic Characterization of Labeled Asenapine for Positional Verification

Following synthesis and purification, comprehensive spectroscopic analysis is performed to confirm the chemical structure and verify the precise location of the isotopic labels.

Mass Spectrometry (MS) is a primary tool for this purpose. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, this compound exhibits a distinct mass-to-charge ratio (m/z) compared to the unlabeled asenapine. The protonated precursor ion for this compound is observed at m/z 290.0, while the unlabeled compound appears at m/z 286.1. xjtu.edu.cnresearchgate.net Fragmentation of these ions in the mass spectrometer produces specific product ions. For both the labeled and unlabeled compounds, a common product ion is observed at m/z 166.0 or 166.1, confirming the fragmentation pattern and the integrity of the core structure. xjtu.edu.cnresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive confirmation of the label positions.

1H NMR (Proton NMR) spectroscopy would show a significant reduction or complete absence of the signal corresponding to the N-methyl protons in this compound due to the substitution of hydrogen with deuterium.

13C NMR (Carbon-13 NMR) spectroscopy would display an enhanced signal for the carbon atom of the N-methyl group, confirming the incorporation of the carbon-13 isotope at this specific position.

These spectroscopic techniques, used in conjunction, provide unambiguous evidence of the successful and regioselective synthesis of this compound.

Table 1: Chemical Compounds Mentioned

Compound NameOther Names
AsenapineOrg 5222
This compoundAsenapine-d3 (methyl-13C,d3); Org 5222-13C,d3
N-desmethylasenapine-
Methanol-13C,d3-
Methyl-13C,d3 iodide-

Table 2: Spectroscopic Data for this compound

TechniqueAnalytePrecursor Ion (m/z)Product Ion (m/z)
LC-MS/MSAsenapine286.1166.0
LC-MS/MSThis compound290.0166.1

Advanced Analytical Techniques and Bioanalytical Applications of Asenapine 13c,d3

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development of robust LC-MS/MS assays is fundamental for the accurate quantification of asenapine (B1667633) in complex biological samples. The use of Asenapine-13C,d3 as an internal standard is a key component of this process, compensating for variability during sample preparation and analysis.

Optimization of Chromatographic Separation for this compound and Analytes

Effective chromatographic separation is critical to distinguish asenapine and this compound from endogenous matrix components and potential metabolites, ensuring the accuracy of the assay. Several studies have detailed the optimization of these separation conditions.

One highly selective and sensitive method achieved baseline separation of asenapine from its inactive metabolites, N-desmethyl asenapine and asenapine-N-glucuronide, on a Chromolith Performance RP8e (100 mm × 4.6 mm) column. nih.govnih.gov The mobile phase consisted of acetonitrile (B52724), 5.0 mM ammonium (B1175870) acetate (B1210297), and 10% formic acid in a ratio of 90:10:0.1 (v/v/v), with a total run time of 4.5 minutes. nih.govnih.gov Another approach utilized a Phenomenex C18 column (50 mm × 4.6 mm, 5 μm) in isocratic mode at 40°C for the simultaneous quantification of asenapine and valproic acid. researchgate.net For broader applications, a fast quantification method for ten psychotropic drugs, including asenapine, employed an Acquity UPLC BEH Shield RP18 column (2.1 mm × 50 mm; 1.7 μm) with a gradient elution of 10 mM ammonium formate (B1220265) buffer (pH 3.0) and acetonitrile, achieving separation in under 3.0 minutes. nih.gov

These examples highlight the common use of reversed-phase columns and mobile phases containing acetonitrile and a modifier like ammonium acetate or formic acid to achieve efficient and rapid separation.

Tandem Mass Spectrometry Parameters for Isotopic Differentiation

Tandem mass spectrometry (MS/MS) provides the high selectivity needed to differentiate between the analyte (asenapine) and its isotopically labeled internal standard (this compound). This is achieved by monitoring specific precursor to product ion transitions.

For quantification, a triple quadrupole mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode. nih.govnih.gov The protonated precursor ions ([M+H]+) for asenapine and this compound are observed at m/z 286.1 and m/z 290.0, respectively. nih.govnih.gov Following collision-induced dissociation, a common and abundant product ion is monitored for both. The specific transitions used for quantification are:

Asenapine: m/z 286.1 → 166.0 nih.govnih.gov

This compound: m/z 290.0 → 166.1 nih.govnih.gov

The slight mass difference in the product ion for this compound ensures that there is no cross-talk between the analyte and the internal standard channels.

Table 1: Precursor and Product Ion Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Asenapine 286.1 166.0 nih.govnih.gov

Collision-induced dissociation (CID) is the process used to fragment the precursor ions into product ions. wikipedia.org In this process, the precursor ions are accelerated and collided with an inert gas, causing them to break apart in a predictable manner. wikipedia.org For asenapine and its labeled counterpart, the fragmentation of the precursor ion is initiated by providing sufficient nitrogen for collisional activation. nih.gov The resulting fragmentation pattern is analyzed to select the most stable and abundant product ions for quantification. The transition from m/z 286.1 to m/z 166.0 for asenapine indicates a specific fragmentation pathway that is reliably reproduced, leading to a consistent and intense product ion suitable for sensitive detection. nih.gov The same fundamental fragmentation occurs for this compound, yielding the corresponding product ion at m/z 166.1. nih.gov

Precursor and Product Ion Transitions for Quantification

Methodological Validation for Research Quantification

For an analytical method to be considered reliable for research purposes, it must undergo rigorous validation to demonstrate its performance characteristics. Key parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).

A validated LC-MS/MS method for asenapine demonstrated linearity over a concentration range of 0.050 to 20.0 ng/mL. nih.govnih.gov The method's sensitivity was established with a limit of detection (LOD) of 0.0025 ng/mL and a lower limit of quantification (LLOQ) of 0.050 ng/mL. nih.govnih.gov Another study quantifying multiple psychotropic drugs reported a linear range for asenapine from 0.5 to 200 ng/mL. nih.gov These values indicate that the developed assays are highly sensitive and suitable for detecting the low concentrations of asenapine typically found in biological samples.

Table 2: Method Validation Parameters for Asenapine Quantification

Parameter Reported Value Reference
Linearity Range 0.050–20.0 ng/mL nih.govnih.gov
0.5–200 ng/mL nih.gov
Limit of Detection (LOD) 0.0025 ng/mL nih.govnih.gov
Assessment of Accuracy, Precision, and Reproducibility

The reliability of any bioanalytical method hinges on its accuracy, precision, and reproducibility. In the context of quantifying asenapine, this compound plays a pivotal role in achieving and demonstrating high levels of these performance metrics, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

One comprehensive study detailing the validation of an LC-MS/MS method for asenapine in human plasma provides a clear example of the stringent criteria met when using this compound as an internal standard. nih.gov The accuracy and precision of the method were thoroughly evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC) samples.

The intra-batch accuracy ranged from 94.1% to 99.5%, with precision, expressed as the coefficient of variation (%CV), falling between 1.3% and 2.8%. nih.gov For the inter-batch assessments, the accuracy was found to be within 91.2% to 97.0%, and the precision ranged from 2.4% to 5.8%. nih.gov These values are well within the accepted limits set by regulatory bodies such as the U.S. Food and Drug Administration (FDA), which typically require %CV to be within ±15% (or ±20% at the LLOQ) for both precision and accuracy. nih.govuantwerpen.be

The data from this study underscores the high degree of reproducibility and reliability conferred by the use of a stable isotope-labeled internal standard like this compound.

Table 1: Intra-day and Inter-day Precision and Accuracy for the Determination of Asenapine in Human Plasma using this compound as an Internal Standard

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 0.05 2.8 99.5 5.8 97.0
LQC 0.15 2.1 94.1 4.5 91.2
MQC 7.50 1.3 97.8 2.4 95.5
HQC 15.0 1.9 96.3 3.1 94.8

Data sourced from a study by Patel et al. nih.gov

Mitigation and Evaluation of Matrix Effects Using Labeled Internal Standards

Biological matrices such as plasma are incredibly complex, containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, thereby compromising the accuracy and reproducibility of the analytical method. researchgate.netnih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to compensate for these matrix effects. Because this compound is chemically identical to the analyte (asenapine), it co-elutes chromatographically and experiences the same ionization suppression or enhancement. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized.

In a study by Patel et al., the matrix effect was rigorously evaluated by comparing the peak areas of asenapine in post-extraction spiked plasma samples with those in neat solutions. nih.gov The IS-normalized matrix factor, a measure of the true matrix effect, was calculated and found to range from 1.03 to 1.05 for asenapine across different lots of human plasma. nih.govxjtu.edu.cnnih.gov This indicates that with this compound as the internal standard, the matrix effect was minimal and adequately controlled, ensuring the reliability of the quantitative results.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Specific Analytical Contexts

While LC-MS/MS is more commonly cited for asenapine analysis, this compound is also intended for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) applications. medkoo.comcaymanchem.comcaymanchem.com GC-MS can be a valuable technique, particularly in forensic toxicology and postmortem sample analysis. The use of a stable isotope-labeled internal standard in GC-MS follows the same principle as in LC-MS/MS, providing a reliable means of quantification by correcting for variability in injection volume, derivatization efficiency (if required), and ionization. smolecule.com

Role of this compound as a High-Fidelity Internal Standard

This compound is considered a high-fidelity or "gold standard" internal standard for several key reasons: researchgate.netnih.gov

Co-elution: It has virtually identical chromatographic retention time to the unlabeled asenapine, ensuring that both compounds are subjected to the same matrix effects at the same time. nih.gov

Similar Extraction Recovery: During sample preparation procedures like liquid-liquid extraction or solid-phase extraction, this compound mimics the behavior of asenapine, leading to comparable extraction efficiencies. nih.gov This is crucial for correcting any analyte loss during the extraction process.

Correction for Ionization Variability: As discussed, it effectively compensates for ion suppression or enhancement in the mass spectrometer source. researchgate.net

Mass Differentiation: The mass difference between this compound and asenapine allows for their simultaneous but distinct detection by the mass spectrometer, preventing signal overlap. nih.gov For instance, the protonated precursor to product ion transitions monitored are often m/z 286.1 → 166.0 for asenapine and m/z 290.0 → 166.1 for this compound. nih.govxjtu.edu.cnnih.gov

These characteristics ensure that this compound accurately reflects the behavior of the analyte from sample preparation through detection, leading to highly accurate and precise quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Metabolic Studies

While the primary application of this compound is as an internal standard in mass spectrometry, the isotopic labeling also lends itself to advanced studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of ¹³C at a specific position provides a unique signal that can be used for structural elucidation and to probe the chemical environment around the labeled site.

Certificates of Analysis for this compound often confirm the structure and isotopic purity using NMR. lgcstandards.comlgcstandards.com In metabolic research, NMR can be a powerful tool to trace the metabolic fate of a drug. By administering the ¹³C-labeled compound, researchers can use ¹³C-NMR to identify and structurally characterize metabolites, as the ¹³C label will be incorporated into the metabolic products. This allows for a detailed mapping of metabolic pathways without the need for radioactive labeling.

Pharmacokinetic and Metabolic Pathway Research Utilizing Asenapine 13c,d3

Elucidation of Asenapine (B1667633) Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Preclinical studies are fundamental in characterizing the ADME properties of a new chemical entity. The use of isotopically labeled compounds like Asenapine-13C,d3 is instrumental in these investigations, providing a clear method to trace the disposition of the drug and its metabolites. medchemexpress.comfda.gov

In Vivo Disposition Studies with Isotopic Tracers (Non-Human Animal Models)

Studies in non-human animal models, such as rats and dogs, utilizing [14C]-labeled asenapine have been crucial in understanding its in vivo disposition. fda.govnih.gov These studies have shown that asenapine is well-absorbed following sublingual administration and readily distributes to various tissues, including the brain. fda.gov The volume of distribution is large, suggesting extensive extravascular distribution. europa.eu

Excretion of asenapine and its metabolites occurs through both urine and feces, with approximately 50% of the administered radioactive dose recovered in urine and 40% in feces. thepharmstudent.comnih.gov Unchanged asenapine is primarily found in the feces. nih.gov These tracer studies confirm that asenapine is extensively metabolized, with the parent drug accounting for a small fraction of the total radioactivity in circulation. fda.govhres.ca

In Vitro Metabolic Stability and Clearance Assessments

In vitro systems, such as human liver microsomes and hepatocytes, are employed to assess the metabolic stability and clearance of asenapine. europa.eueuropa.eu These studies have identified the primary enzymes responsible for asenapine's metabolism. Asenapine is cleared through two main pathways: direct glucuronidation, primarily mediated by UGT1A4, and oxidative metabolism, predominantly carried out by cytochrome P450 1A2 (CYP1A2), with minor contributions from CYP2D6 and CYP3A4. europa.eueuropa.eudrugbank.com In vitro studies have also shown that asenapine is a weak inhibitor of CYP2D6. europa.eueuropa.eu

Comprehensive Identification and Structural Characterization of Asenapine Metabolites

The use of isotopically labeled asenapine, in conjunction with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the comprehensive identification and structural characterization of its numerous metabolites. nih.govnih.gov

Oxidative Metabolic Pathways (e.g., N-demethylation, Hydroxylation)

Oxidative metabolism is a significant route for asenapine biotransformation. fda.gov Key oxidative pathways include N-demethylation, leading to the formation of N-desmethylasenapine, and hydroxylation. fda.govnih.gov Further oxidation can also occur, resulting in metabolites like 10,11-dihydroxyasenapine and 10,11-dihydroxy-N-desmethylasenapine. nih.gov The N-oxide metabolite of asenapine has also been identified, primarily in animal models. hres.ca

Discovery and Characterization of Novel Isotope-Labeled Metabolites (e.g., Asenapine-N-glucuronide-13C,d3, 11-Hydroxyasenapine-13CD3)

The synthesis and availability of stable isotope-labeled versions of asenapine metabolites, such as Asenapine-N-glucuronide-13C,d3 and 11-Hydroxyasenapine-13CD3, are crucial for their use as internal standards in quantitative bioanalytical methods. nih.govaxios-research.comaxios-research.comscbt.com These labeled metabolites allow for highly accurate and precise measurement of their unlabeled counterparts in biological samples, which is essential for detailed pharmacokinetic and metabolism studies. nih.gov The use of this compound as an internal standard in LC-MS/MS assays has been successfully applied in bioequivalence studies. nih.govxjtu.edu.cn

Isotopic Tracing for Understanding Metabolic Pathways and Flux

Isotopic tracing is a powerful technique that leverages the unique mass of stable isotopes to follow a molecule through biological processes. This compound serves as a tracer, enabling precise differentiation between the administered compound and any endogenously present molecules of similar structure. medchemexpress.com This dual labeling with both ¹³C and deuterium (B1214612) (d3) enhances its utility, providing a more robust and distinguishable signal in analytical assays. smolecule.com

The primary metabolic pathways for asenapine have been identified as direct glucuronidation, primarily mediated by the enzyme UGT1A4, and oxidative metabolism, which is predominantly carried out by cytochrome P450 1A2 (CYP1A2). psychopharmacologyinstitute.comeuropa.eunih.gov In human studies with radiolabeled asenapine, approximately 90% of the dose was recovered, with about 50% in urine and 40% in feces. psychopharmacologyinstitute.com The major circulating entities in plasma were identified as unchanged asenapine, asenapine-N⁺-glucuronide, and N-desmethylasenapine. europa.eueuropa.eu

The use of this compound is central to metabolic flux analysis (MFA), a methodology used to quantify the rates (fluxes) of reactions within a metabolic network. d-nb.info By introducing the labeled compound, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to trace the isotopic label as it is incorporated into various downstream metabolites. smolecule.com This allows for the unambiguous identification and quantification of metabolic products and provides a detailed map of the biotransformation pathways. For instance, the detection of a ¹³C and/or deuterium-labeled N-desmethylasenapine confirms its origin from the parent drug and allows for the calculation of the rate of the demethylation reaction pathway.

The precision of this technique is highlighted by the distinct mass-to-charge (m/z) ratios of the parent compound and its labeled internal standard in mass spectrometry.

Table 1: Mass Spectrometric Transitions for Asenapine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Asenapine286.1166.0 researchgate.net
This compound290.0166.1 researchgate.net

This table illustrates the specific ion transitions monitored in triple quadrupole mass spectrometry for the quantification of Asenapine and its stable isotope-labeled internal standard, this compound. The difference in the precursor ion mass allows for precise differentiation.

This ability to trace metabolic fate is crucial for understanding how factors like co-administered drugs that inhibit or induce enzymes like CYP1A2 might alter the metabolic flux, potentially affecting the drug's efficacy and safety profile. nih.govnih.gov

Investigation of Kinetic Isotope Effects in Enzymatic Biotransformations

Beyond simply tracing pathways, the isotopic labels in this compound can be used to investigate the mechanisms of the enzymes that metabolize it. This is achieved by measuring the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is substituted with one of its heavier isotopes. harvard.edumdpi.com

The KIE arises because the heavier mass of the isotope (e.g., ¹³C instead of ¹²C, or ²H/deuterium instead of ¹H/protium) can lead to a higher activation energy for bond-breaking steps in a reaction. nih.gov If the isotopic substitution occurs at a position directly involved in the rate-determining step of an enzymatic reaction, a significant KIE will be observed.

In the context of asenapine metabolism, this can provide profound insights:

CYP1A2-mediated oxidation: The demethylation of asenapine by CYP1A2 involves the breaking of a C-H bond. By using this compound, where deuterium atoms are placed on the methyl group, researchers can measure the rate of metabolism compared to the unlabeled compound. A slower rate for the deuterated version (a deuterium KIE) would provide strong evidence that the C-H bond cleavage is a rate-limiting step in the CYP1A2 catalytic cycle. nih.gov

UGT1A4-mediated glucuronidation: Similarly, investigating the KIE for the glucuronidation reaction can help elucidate its transition state. While less common for glucuronidation, observing a ¹³C KIE at the site of conjugation could provide details about the nature of the bond formation catalyzed by UGT1A4.

Table 2: Application of KIE in Asenapine Metabolic Research

Metabolic PathwayEnzymeIsotopic LabelPotential Mechanistic Insight from KIE
Oxidative DemethylationCYP1A2d3 (Deuterium)Confirmation of C-H bond cleavage as a rate-determining step.
GlucuronidationUGT1A413CInformation on the transition state of the nucleophilic attack during conjugation.

This table outlines how kinetic isotope effect studies using this compound can be applied to understand the enzymatic mechanisms responsible for its metabolism.

Measuring KIEs is a sophisticated analytical undertaking, often requiring high-precision mass spectrometry or NMR spectroscopy to detect the subtle differences in reaction rates or product ratios. mdpi.comnih.gov The data obtained from such studies are invaluable for building a complete picture of a drug's biotransformation at a molecular level, contributing to the broader understanding of drug-enzyme interactions.

Receptor Binding and Mechanism of Action Research in Preclinical and Molecular Contexts

In Vitro Characterization of Asenapine (B1667633) Receptor Binding Profiles

In vitro studies using cloned human receptors have been instrumental in defining Asenapine's unique receptor signature. nih.gov These studies typically measure the binding affinity (pKi or Ki values), which indicates the concentration of the drug required to occupy 50% of the receptors. A higher pKi value or a lower Ki value signifies a stronger binding affinity.

Asenapine demonstrates high affinity for a broad spectrum of serotonin (B10506) (5-HT) receptors. nih.govwikipedia.org It acts as an antagonist at most of these receptors, with the notable exception of being a partial agonist at the 5-HT1A receptor. psychopharmacologyinstitute.comwikipedia.orgresearchgate.net This complex interaction with the serotonin system is thought to contribute to its therapeutic effects. patsnap.com

The compound exhibits particularly high affinity for the 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptor subtypes. wikipedia.orgpatsnap.com In comparison to its affinity for the dopamine (B1211576) D2 receptor, Asenapine shows a stronger engagement with several serotonin receptors, including 5-HT2C, 5-HT2A, 5-HT2B, 5-HT7, and 5-HT6. nih.govmedchemexpress.com

Table 1: Asenapine Affinities for Human Serotonin Receptor Subtypes

Receptor Subtype pKi Ki (nM) Functional Activity
5-HT1A 8.6 nih.govwikipedia.org 2.5 psychopharmacologyinstitute.com Partial Agonist psychopharmacologyinstitute.comwikipedia.orgresearchgate.net
5-HT1B 8.4 nih.govwikipedia.org 4.0 psychopharmacologyinstitute.com Antagonist nih.govmedchemexpress.com
5-HT2A 10.2 nih.govwikipedia.org 0.06 psychopharmacologyinstitute.com Antagonist psychopharmacologyinstitute.comresearchgate.netmedchemexpress.com
5-HT2B 9.8 nih.govwikipedia.org 0.16 psychopharmacologyinstitute.com Antagonist nih.govresearchgate.netmedchemexpress.com
5-HT2C 10.5 nih.govwikipedia.org 0.03 psychopharmacologyinstitute.commedchemexpress.com Antagonist nih.govresearchgate.netmedchemexpress.com
5-HT5A 8.8 nih.govwikipedia.org 1.6 psychopharmacologyinstitute.com Antagonist psychopharmacologyinstitute.comresearchgate.net
5-HT6 9.5 wikipedia.org, 9.6 nih.gov 0.25 psychopharmacologyinstitute.com Antagonist nih.govresearchgate.netmedchemexpress.com
5-HT7 9.9 nih.govwikipedia.org 0.13 psychopharmacologyinstitute.com Antagonist nih.govresearchgate.netmedchemexpress.com

Asenapine's interaction with dopamine receptors is a key component of its antipsychotic action. patsnap.com It binds with high affinity to all four major dopamine receptor subtypes (D1, D2, D3, and D4). nih.govwikipedia.orgcaymanchem.com The antagonism of D2 receptors is a hallmark of antipsychotic medications. researchgate.netpatsnap.com Notably, Asenapine has a higher affinity for D3 receptors compared to D2 receptors. nih.govmedchemexpress.com

Table 2: Asenapine Affinities for Human Dopamine Receptor Subtypes

Receptor Subtype pKi Ki (nM)
D1 8.9 nih.govwikipedia.org 1.4 psychopharmacologyinstitute.com
D2 8.9 nih.govwikipedia.org 1.3 psychopharmacologyinstitute.commedchemexpress.com
D3 9.4 nih.govwikipedia.org 0.42 psychopharmacologyinstitute.commedchemexpress.com
D4 9.0 nih.govwikipedia.org 1.1 psychopharmacologyinstitute.commedchemexpress.com

Asenapine also displays high affinity for several adrenergic receptor subtypes. nih.govwikipedia.orgcaymanchem.com It acts as an antagonist at these receptors. oup.com The binding to α1 and α2 adrenergic receptors may contribute to some of the compound's side effects. patsnap.comnih.gov

Table 3: Asenapine Affinities for Human Adrenergic Receptor Subtypes

Receptor Subtype pKi Ki (nM)
α1 8.9 nih.govwikipedia.org 1.2 psychopharmacologyinstitute.com
α2A 8.9 nih.govwikipedia.org 1.2 psychopharmacologyinstitute.com
α2B 9.5 nih.govwikipedia.org -
α2C 8.9 nih.govwikipedia.org -

High affinity for the histamine (B1213489) H1 receptor is another characteristic of Asenapine's binding profile. nih.govwikipedia.orgcaymanchem.com It also possesses moderate affinity for the H2 receptor, a feature that distinguishes it from some other antipsychotics. nih.govwikipedia.org Antagonism at H1 receptors is associated with sedative effects. patsnap.com

Table 4: Asenapine Affinities for Human Histamine Receptor Subtypes

Receptor Subtype pKi Ki (nM)
H1 9.0 nih.govwikipedia.org 1.0 psychopharmacologyinstitute.com
H2 8.2 nih.govwikipedia.org 6.2 psychopharmacologyinstitute.com

Adrenergic Receptor Subtype Affinities (e.g., α1, α2A, α2B, α2C)

Preclinical Pharmacodynamic Research and Receptor Engagement Studies

Preclinical studies in animal models have provided further insights into how Asenapine's receptor binding profile translates into functional effects on neurotransmitter systems. These studies are critical for understanding the compound's in vivo activity.

In vivo microdialysis studies in rats have demonstrated that Asenapine can increase the extracellular levels of several key neurotransmitters. tandfonline.com Specifically, administration of Asenapine has been shown to increase the efflux of dopamine, norepinephrine, and acetylcholine (B1216132) in the medial prefrontal cortex and hippocampus. tandfonline.comresearchgate.net This effect is thought to be mediated, in part, by its antagonist activity at 5-HT2A and α2-adrenergic receptors, as well as its partial agonist activity at 5-HT1A receptors. researchgate.netdiva-portal.org

Furthermore, preclinical research indicates that Asenapine can potentiate N-methyl-D-aspartate (NMDA)-induced currents in pyramidal neurons of the medial prefrontal cortex. diva-portal.orgnih.gov This suggests an influence on glutamatergic neurotransmission, which may contribute to its therapeutic profile. tandfonline.com

Animal models predictive of antipsychotic activity, such as the conditioned avoidance response test, have shown that Asenapine is effective in suppressing this behavior, which is indicative of its antipsychotic potential. nih.govcaymanchem.com Concurrently, it shows a low propensity to induce catalepsy, an animal model of extrapyramidal side effects. nih.govnih.gov

Chronic administration of Asenapine in rats has been found to alter the density of various receptor subtypes. For instance, long-term treatment has been shown to increase the binding of α1- and α2-adrenergic receptors in the frontal cortex. oup.com It also leads to region-specific, dose-dependent changes in dopamine receptor subtypes. researchgate.net Interestingly, despite having no significant affinity for muscarinic receptors, chronic Asenapine treatment has been observed to increase muscarinic receptor binding in the cortex and hippocampus. oup.comnih.gov

Research into Asenapine-13C,d3 inherently mirrors the extensive studies conducted on its unlabeled counterpart, asenapine. The isotopic labeling is not expected to alter the fundamental pharmacological properties of the molecule. Asenapine is characterized by a complex and multi-receptor antagonist profile. nih.gov

Asenapine demonstrates high affinity for a wide array of receptors, which is believed to be central to its mechanism of action. psychopharmacologyinstitute.com The efficacy of asenapine in conditions like schizophrenia is thought to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. psychopharmacologyinstitute.com

Receptor Binding Affinities of Asenapine:

Receptor FamilyReceptor SubtypeBinding Affinity (Ki, nM)
Serotonin5-HT1A2.5
5-HT1B4.0
5-HT2A0.06
5-HT2B0.16
5-HT2C0.03
5-HT5A1.6
5-HT60.25
5-HT70.13
DopamineD11.4
D21.3
D30.42
D41.1
Adrenergicα11.2
α21.2
HistamineH11.0
H26.2

This table presents a compilation of Ki values from in vitro studies. psychopharmacologyinstitute.com

Beyond its primary D2 and 5-HT2A antagonism, asenapine interacts with numerous other serotonin receptor subtypes, including 5-HT1A (as a partial agonist), 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7. psychopharmacologyinstitute.comnih.gov It also displays significant antagonism at α-adrenergic and histamine H1 receptors. psychopharmacologyinstitute.com Notably, asenapine possesses a higher affinity for the D3 receptor subtype compared to the D2 receptor, a characteristic it shares with only a few other atypical antipsychotics. nih.gov Unlike some other antipsychotics, asenapine has no significant affinity for muscarinic cholinergic receptors, which may account for a lower incidence of certain side effects. psychopharmacologyinstitute.comdrugbank.com

Studies on Neuron Firing Inhibition in Model Systems

Preclinical electrophysiological studies have provided insights into the functional consequences of asenapine's receptor binding profile. In rat brain models, asenapine has been shown to inhibit the suppression of neuron firing induced by agonists for 5-HT2A, dopamine D2, and α2-adrenergic receptors. caymanchem.com

Specifically, asenapine administration resulted in an increased number of spontaneously active dopamine neurons in the ventral tegmental area, although the firing parameters of these neurons remained unchanged. nih.gov In the locus coeruleus, long-term administration of asenapine led to an increased firing activity of noradrenergic neurons. nih.gov Furthermore, studies have demonstrated that asenapine can increase the efflux of dopamine, norepinephrine, and acetylcholine in the medial prefrontal cortex and hippocampus of rats. researchgate.net This effect on neurotransmitter release is thought to be a key component of its therapeutic action. researchgate.net

Comparative Research on the Pharmacological Equivalence of Labeled and Unlabeled Asenapine

The fundamental principle behind using isotopically labeled compounds like this compound as internal standards in bioanalytical methods is their pharmacological and chemical equivalence to the unlabeled drug. medchemexpress.com The substitution of atoms with their heavier isotopes (carbon-13 for carbon-12 and deuterium (B1214612) for hydrogen) results in a molecule with a higher mass. This mass difference is readily detectable by mass spectrometry, allowing for precise quantification of the unlabeled drug in biological samples. nih.gov

While direct comparative studies focusing solely on the pharmacological equivalence are not extensively published, the widespread use of this compound as an internal standard in pharmacokinetic studies implicitly validates this equivalence. nih.govcaymanchem.com The underlying assumption is that the minor change in mass does not significantly alter the drug's absorption, distribution, metabolism, excretion (ADME) properties, or its affinity for and activity at its target receptors. The primary utility of this compound lies in its role as a tracer, enabling accurate measurement of asenapine concentrations during drug development and in clinical monitoring. medchemexpress.com

Applications of Asenapine 13c,d3 in Research Method Development and Standardization

Role in Establishing Quality Control Standards for Asenapine (B1667633) Research

Asenapine-13C,d3 is instrumental in establishing robust quality control (QC) standards for research involving asenapine. musechem.com In the development of analytical methods, QC samples with known concentrations of asenapine are spiked with a fixed amount of this compound. These samples are then analyzed to assess the method's performance characteristics, including accuracy, precision, linearity, and sensitivity. musechem.comnih.gov The use of a stable isotope-labeled internal standard is crucial for validating that analytical methods produce consistent and reliable results across different batches and under varying conditions. musechem.com

The data below, derived from a method validation study for asenapine in human plasma, illustrates the role of this compound in ensuring the quality of analytical results.

Table 1: Intra-day and Inter-day Precision and Accuracy for Asenapine Quantification using this compound as an Internal Standard

QC Level Spiked Concentration (ng/mL) Intra-day Mean Measured Concentration (ng/mL) ± SD (n=6) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Mean Measured Concentration (ng/mL) ± SD (n=18) Inter-day Precision (%RSD) Inter-day Accuracy (%)
LLOQ 0.050 0.051 ± 0.002 3.9 102.0 0.052 ± 0.003 5.8 104.0
LQC 0.150 0.148 ± 0.005 3.4 98.7 0.153 ± 0.007 4.6 102.0
MQC 8.00 7.89 ± 0.23 2.9 98.6 8.15 ± 0.31 3.8 101.9

Data adapted from a study on the determination of asenapine in human plasma. nih.gov LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; SD: Standard Deviation; %RSD: Percent Relative Standard Deviation.

The low percent relative standard deviation (%RSD) values for both intra-day and inter-day precision demonstrate the reproducibility of the method, while the accuracy values, which are close to 100%, indicate the closeness of the measured concentrations to the true values. This level of performance is largely attributable to the use of this compound, which effectively compensates for variations during the analytical process. nih.gov

Facilitation of Robust Analytical Method Transfer and Inter-Laboratory Comparability

The use of this compound is crucial for the successful transfer of analytical methods between different laboratories. When a validated method is transferred, it is essential to ensure that it performs with the same level of reliability in the receiving laboratory. europa.eu By providing a consistent internal standard, this compound helps to minimize inter-laboratory variability that can arise from differences in instrumentation, reagents, and personnel. nih.gov

Co-validation studies, where data is generated at multiple sites, can demonstrate that an analytical procedure meets predefined performance criteria and can satisfy the requirements for analytical procedure transfer. europa.eu The shared use of a well-characterized internal standard like this compound is a cornerstone of such studies, ensuring that results are comparable and reproducible across different locations. This facilitates collaborative research and ensures the consistency of data generated in multicenter clinical trials or by different contract research organizations.

Enabling Development of Non-Clinical Bioequivalence and Biocomparability Studies (Methodology Focus)

This compound is a key enabler in the development of methodologies for non-clinical bioequivalence and biocomparability studies. nih.govxjtu.edu.cnresearchgate.net These studies are essential for comparing a new formulation of a drug to a reference formulation to ensure that they are pharmaceutically equivalent and have similar bioavailability. asean.orgeuropa.eu

In a typical bioequivalence study, a sensitive and selective analytical method is required to measure the concentration of the drug in biological matrices, such as plasma, over time. researchgate.net A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard was successfully developed and validated for a bioequivalence study of asenapine in healthy subjects. nih.govxjtu.edu.cn The method involved the extraction of asenapine and the internal standard from human plasma, followed by chromatographic separation and mass spectrometric detection. nih.gov The use of this compound helped to correct for any potential matrix effects and inconsistencies during the extraction process, ensuring accurate quantification of asenapine. nih.gov

The following table outlines the key parameters of an LC-MS/MS method developed for a bioequivalence study of asenapine, highlighting the role of this compound.

Table 2: Key Parameters of a Validated LC-MS/MS Method for Asenapine Bioequivalence Studies

Parameter Details
Analyte Asenapine (ASE)
Internal Standard (IS) This compound
Biological Matrix Human Plasma
Extraction Method Liquid-Liquid Extraction
Chromatography Chromolith Performance RP8e column
Mobile Phase Acetonitrile-5.0 mM ammonium (B1175870) acetate-10% formic acid (90:10:0.1, v/v/v)
Detection Triple quadrupole mass spectrometer with electrospray ionization (positive mode)
Monitored Transitions (m/z) ASE: 286.1 → 166.0; this compound: 290.0 → 166.1
Linear Range 0.050–20.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.050 ng/mL
Mean Relative Recovery 87.3%

| IS-Normalized Matrix Factor | 1.03 to 1.05 |

Data sourced from a study on the determination of asenapine in human plasma for a bioequivalence study. nih.govxjtu.edu.cnresearchgate.net

The successful application of this method in a bioequivalence study underscores the importance of this compound in generating the reliable pharmacokinetic data needed to establish equivalence between different drug formulations. nih.gov

Application in Reference Standard Traceability and Certification

This compound serves as a crucial component in the traceability and certification of analytical reference standards for asenapine. Certified Reference Materials (CRMs) are essential for ensuring the accuracy and comparability of analytical measurements. cerilliant.com The purity of these standards is rigorously determined, and they are often traceable to national or international standards.

Advanced Research Applications and Future Perspectives of Stable Isotope Labeling in Asenapine Research

Integration with Proteomics and Metabolomics for Systems-Level Understanding

The integration of stable isotope-labeled compounds, such as Asenapine-13C,d3, with proteomics and metabolomics offers a powerful approach for a systems-level understanding of its mechanism of action and effects on biological systems. medchemexpress.com Stable isotope labeling has become an indispensable tool in these fields, allowing for the accurate tracking and quantification of molecules in complex biological samples. nih.govmedchemexpress.com

In proteomics, stable isotope labeling techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enable the quantitative analysis of protein expression changes in response to drug treatment. By using this compound in conjunction with these methods, researchers can identify specific proteins and protein networks that are modulated by the drug. This can provide valuable insights into its downstream signaling pathways and potential off-target effects.

Similarly, in metabolomics, stable isotope labeling is used to trace the metabolic fate of a drug and its impact on endogenous metabolic pathways. nih.gov The use of this compound allows for the unambiguous identification and quantification of its metabolites, even at low concentrations. researchgate.net This information is crucial for understanding its pharmacokinetic profile and identifying any potentially active or toxic metabolites. nih.gov Furthermore, by monitoring the isotopic enrichment in endogenous metabolites, researchers can gain a detailed picture of how Asenapine (B1667633) perturbs cellular metabolism, which can be linked to both its therapeutic effects and side effects. nih.gov

The data generated from these integrated "omics" approaches can be used to construct comprehensive network models of Asenapine's action. This systems-level perspective is essential for a more holistic understanding of its pharmacology and for the identification of novel biomarkers for treatment response or adverse effects. ckisotopes.com

Potential for this compound in Developing Novel Research Probes

The unique properties of this compound make it a valuable starting point for the development of novel research probes to investigate the intricate neurobiology of atypical antipsychotics. The stable isotope label provides a distinct mass signature that facilitates its detection and differentiation from its unlabeled counterpart in complex biological systems. medchemexpress.com

One key application is in the development of photoaffinity probes . By chemically modifying this compound to include a photoreactive group, researchers can create a tool that covalently binds to its target receptors upon photoactivation. The isotopic label would then allow for the identification of these target proteins and their binding sites with high precision using mass spectrometry. This approach can help to definitively identify the direct molecular targets of Asenapine and provide insights into its polypharmacology.

Another potential application is in the creation of fluorescent probes . By attaching a fluorescent moiety to this compound, researchers could visualize its distribution and binding in real-time in living cells or tissue slices. The isotopic label would serve as an internal standard for quantitative analysis, allowing for a more accurate determination of receptor occupancy and dynamics.

Furthermore, this compound can be utilized in Affinity-Based Protein Profiling (ABPP) studies. In this technique, a reactive probe based on the Asenapine scaffold is used to covalently label and enrich for its protein targets. The isotopic label in the probe allows for the differentiation between specific and non-specific binding, enhancing the accuracy of target identification.

The development of these novel research probes based on this compound will provide powerful tools to dissect the molecular mechanisms of this atypical antipsychotic and to explore new therapeutic avenues.

Emerging Trends in Stable Isotope Labeling Technologies for Drug Discovery

The field of stable isotope labeling is continuously evolving, with several emerging trends poised to significantly impact drug discovery and development. adesisinc.comtheinsightpartners.com These advancements are focused on improving the efficiency, precision, and scope of isotopic labeling studies. musechem.com

One of the most significant trends is the development of late-stage functionalization techniques. musechem.com These methods allow for the introduction of isotopes into a drug molecule at a later stage of its synthesis, which can be more efficient and cost-effective than traditional methods that require the synthesis of labeled starting materials. adesisinc.com This is particularly relevant for complex molecules like Asenapine.

Another key trend is the increasing use of automation and high-throughput screening in isotopic labeling studies. adesisinc.com Automated synthesis platforms can accelerate the preparation of labeled compounds, while high-throughput screening methods enable the rapid evaluation of their metabolic stability and other properties. This can significantly speed up the drug discovery process. adesisinc.com

The integration of artificial intelligence (AI) and machine learning is also an emerging trend in the analysis of data from stable isotope labeling studies. theinsightpartners.com AI algorithms can help to process the large and complex datasets generated by modern analytical techniques, such as high-resolution mass spectrometry, and to identify subtle patterns and correlations that might be missed by traditional methods. theinsightpartners.com

Furthermore, there is a growing interest in the use of non-traditional stable isotopes , such as silicon and sulfur isotopes, to expand the toolbox of isotopic labeling techniques. These isotopes can provide unique advantages for specific applications, such as studying the metabolism of organosulfur compounds.

Finally, there is a strong push towards more environmentally friendly and sustainable labeling methods. adesisinc.com This includes the development of greener synthesis routes and the use of less hazardous reagents. adesisinc.com

These emerging trends in stable isotope labeling technology will undoubtedly play a crucial role in advancing our understanding of drug action and in the development of safer and more effective medicines.

Overcoming Analytical Challenges in Complex Biological Matrices through Isotopic Labeling

The quantitative analysis of drugs and their metabolites in complex biological matrices, such as plasma, urine, and tissue homogenates, presents significant analytical challenges. nih.govoup.comresearchgate.net These matrices contain a multitude of endogenous compounds that can interfere with the analysis, leading to inaccurate and unreliable results. tandfonline.com Isotopic labeling, particularly with stable isotopes like in this compound, offers a powerful solution to overcome these challenges. tandfonline.comyoutube.com

One of the main challenges in bioanalysis is the matrix effect , which refers to the suppression or enhancement of the analyte signal by co-eluting matrix components in mass spectrometry. tandfonline.com By using a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte, such as this compound for Asenapine, the matrix effect can be effectively compensated for. tandfonline.comresearchgate.net The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for an accurate correction of the signal. youtube.com

Another challenge is the potential for interference from metabolites . researchgate.net Some metabolites may have similar structures and chromatographic properties to the parent drug, making it difficult to distinguish between them. The use of a labeled compound like this compound allows for the unambiguous identification and quantification of the parent drug, even in the presence of its metabolites. researchgate.net

Furthermore, isotopic labeling can help to overcome issues related to extraction efficiency and sample loss during sample preparation. tandfonline.com By adding the SIL-IS to the sample at the beginning of the extraction process, any losses of the analyte during the subsequent steps can be accurately accounted for.

The use of stable isotope-labeled compounds also enables the use of more advanced analytical techniques, such as microdosing studies , where a very small, non-pharmacologically active dose of the labeled drug is administered to humans. researchgate.netmetsol.com This allows for the early assessment of the drug's pharmacokinetics in humans with minimal risk. metsol.com

Strategic Directions for Future Research Emphasizing this compound as a Key Tool

Future research leveraging this compound should focus on several strategic directions to maximize its utility as a key tool in advancing our understanding of atypical antipsychotics.

A primary focus should be on elucidating the complete metabolic profile of Asenapine in humans . While major metabolites have been identified, the use of this compound in sophisticated mass spectrometry-based metabolomics studies can help to identify previously unknown or low-abundance metabolites. researchgate.net This comprehensive metabolic map will be crucial for a more complete understanding of its disposition and potential for drug-drug interactions.

Another important direction is the use of this compound in dynamic, in vivo studies of receptor occupancy and signaling . By combining positron emission tomography (PET) with the administration of labeled Asenapine, researchers could non-invasively measure the time course of its binding to different receptors in the brain. This would provide valuable information on the relationship between plasma concentrations, receptor occupancy, and clinical response.

Furthermore, this compound can be instrumental in investigating the role of drug transporters in its absorption, distribution, and elimination. By conducting studies in cell lines or animal models that overexpress or lack specific transporters, researchers can determine the contribution of these proteins to Asenapine's pharmacokinetics.

A forward-looking strategy would be to employ this compound in personalized medicine approaches . By administering a microdose of the labeled drug to patients, it may be possible to predict their individual pharmacokinetic and pharmacodynamic responses to the therapeutic dose. metsol.com This could help to optimize dosing regimens and minimize the risk of adverse effects.

Finally, the development of advanced analytical platforms that can fully exploit the information content of isotopically labeled compounds is a critical area for future investment. This includes the development of novel mass spectrometry techniques and data analysis algorithms that can provide a more detailed and quantitative picture of drug action at the molecular level. theinsightpartners.com

Contributions of this compound Research to Broader Understanding of Atypical Antipsychotic Compounds

Research utilizing this compound has the potential to contribute significantly to our broader understanding of the entire class of atypical antipsychotic compounds. medchemexpress.comsmw.ch These drugs share some common pharmacological properties, but also exhibit important differences in their receptor binding profiles, metabolism, and clinical effects. smw.chnih.gov

By providing a highly specific and quantitative tool to study Asenapine, research with its isotopically labeled form can help to dissect the relative contributions of different receptor systems to the therapeutic and adverse effects of atypical antipsychotics. For example, by correlating receptor occupancy data obtained with labeled Asenapine with clinical outcomes, researchers can gain insights into the importance of targeting specific serotonin (B10506), dopamine (B1211576), and other receptor subtypes. nih.gov

Furthermore, comparative studies using labeled versions of different atypical antipsychotics, including this compound, can help to elucidate the molecular basis for their different side effect profiles . For instance, by comparing the effects of labeled Asenapine and other atypical antipsychotics on metabolic pathways in preclinical models, researchers can identify the mechanisms underlying the varying propensities of these drugs to cause weight gain and metabolic disturbances. smw.ch

The use of this compound can also contribute to a better understanding of the role of pharmacogenetics in the response to atypical antipsychotics. By studying the pharmacokinetics of the labeled drug in individuals with different genetic variants of drug-metabolizing enzymes and transporters, researchers can identify genetic factors that influence drug exposure and response.

Finally, the development of novel research methodologies and analytical techniques for studying this compound can be readily applied to other atypical antipsychotics. This will help to create a more comprehensive and integrated understanding of this important class of drugs, ultimately leading to the development of more effective and safer treatments for schizophrenia and bipolar disorder.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in preclinical studies?

  • Methodological Answer :
  • IACUC protocols : Detail animal welfare measures (e.g., anesthesia, euthanasia methods).
  • Data anonymization : Strip metadata from shared datasets to protect proprietary synthesis methods.
  • Conflict disclosure : Declare funding sources (e.g., NIH grants) and potential biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.